Methitural
Description
Historical Context of Barbiturate (B1230296) and Thiobarbiturate Research
The story of methitural is rooted in the extensive history of barbiturate research. Barbiturates, derivatives of barbituric acid, were first synthesized in the 1860s by Adolf von Baeyer. nih.govnews-medical.net However, it wasn't until the early 20th century that their sedative properties were discovered, leading to the clinical introduction of barbital (B3395916) in 1904. nih.govresearchgate.net This sparked a century of intense research and development, resulting in the synthesis of over 2,500 barbiturates, with about 50 finding clinical application. nih.govwikipedia.org
A significant evolution in this class of compounds was the development of thiobarbiturates, where a sulfur atom replaces an oxygen atom at the C2 position of the pyrimidine (B1678525) nucleus. mhmedical.comontosight.ai This structural modification, pioneered by Volwiler and Tabern in the 1930s with the creation of thiopental (B1682321), led to agents with more rapid onset and shorter duration of action, revolutionizing the practice of intravenous anesthesia. nih.gov The introduction of thiobarbiturates like thiopental marked a pivotal moment, providing a new tool for anesthesiologists and setting the stage for the development of subsequent derivatives, including this compound. nih.govdovepress.com
Academic Discovery and Initial Preclinical Characterization of this compound
This compound, chemically known as 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, was synthesized and patented by Zima and Von Werder of E. Merck in 1957. wikipedia.orgdrugfuture.com Its development was part of the ongoing effort to refine the properties of intravenous anesthetics, aiming for a profile similar to thiopental but with a quicker recovery time. karger.com
Initial preclinical studies in the 1950s compared this compound to the then-standard thiopental in various animal models, including cats, dogs, and monkeys. wikipedia.org These early investigations focused on characterizing its anesthetic properties. Studies in dogs showed that this compound crossed the blood-brain barrier rapidly, with a brain/plasma concentration ratio of about one within 30 seconds of intravenous injection. karger.com Further research in rats demonstrated that this compound undergoes S-demethylation by a microsomal enzyme system in the liver, a process requiring NADPH and oxygen. annualreviews.org
Comparative studies with thiopental in rats and rabbits yielded some equivocal results regarding irritant properties. journals.co.zaajol.info However, it was noted that the mean gravimetric dose of this compound was almost double that of thiopental, suggesting it was less potent. journals.co.za
| Property | This compound |
| IUPAC Name | 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
| Molecular Formula | C12H20N2O2S2 |
| Molar Mass | 288.42 g·mol−1 |
| CAS Number | 467-43-6 |
| Synonyms | Neraval, Thiogenal, Methioturiate |
Evolution of Research Paradigms for Anesthetic Thiobarbiturates
The research paradigm for anesthetic thiobarbiturates has evolved significantly since their introduction. Initially, the focus was primarily on their clinical anesthetic properties, such as onset and duration of action. nih.gov However, as biochemical and pharmacological techniques advanced, research shifted towards understanding their mechanism of action at a molecular level.
It is now understood that barbiturates, including thiobarbiturates, exert their effects by modulating the function of the gamma-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgmhmedical.comlitfl.com They increase the duration of chloride ion channel opening at the GABA-A receptor, leading to hyperpolarization of the neuronal membrane and subsequent depression of neuronal activity. wikipedia.orglitfl.com
More recent research has also explored the effects of thiobarbiturates on other cellular processes. For instance, studies have investigated the impact of compounds like this compound on platelet aggregation and cytosolic calcium levels, revealing complex and sometimes contradictory effects compared to other barbiturates. cdnsciencepub.comresearchgate.net Crystallographic studies have provided detailed insights into the three-dimensional structure of thiobarbiturates like this compound, revealing features such as a slightly puckered pyrimidine ring. iucr.org These structural details are crucial for understanding their interactions with biological targets.
Current Gaps and Emerging Research Questions in this compound Studies
Emerging research questions could focus on a more detailed elucidation of its metabolic pathways beyond the initial discovery of S-demethylation. annualreviews.org Further investigation into its effects on various receptor systems, beyond the GABA-A receptor, could reveal novel mechanisms of action or off-target effects. The unique structural features of this compound, such as its sulfur-containing side chain, warrant further exploration to understand how they influence its pharmacokinetic and pharmacodynamic properties compared to other thiobarbiturates. iucr.orgiucr.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCRVSPPRNENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
730-68-7 (hydrochloride salt) | |
| Record name | Methitural [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10861962 | |
| Record name | 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-43-6 | |
| Record name | Dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methitural [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHITURAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ457UJ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies for Academic Research
Classic Synthetic Routes to Methitural and Related Thiobarbiturates
The traditional synthesis of this compound, a 5,5-disubstituted thiobarbiturate, follows a well-established pathway common for barbituric acid derivatives. The key reaction is the condensation of a disubstituted malonic ester or a related precursor with thiourea (B124793).
A classic, patented synthesis of this compound involves a multi-step process. wikipedia.orgtheswissbay.ch The route begins with the alkylation of a substituted cyanoacetate (B8463686). Specifically, the carbanion of a suitable cyanoacetate (1) is alkylated using 2-chloroethylmethyl sulfide (B99878) (2) to introduce the methylthioethyl side chain. The resulting substituted cyanoester (3) is then condensed with thiourea. This condensation reaction forms the core pyrimidine (B1678525) ring. The final step involves the hydrolysis of the imine intermediate formed during the cyclization, which yields the target compound, this compound (5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione). wikipedia.org
This general strategy, the condensation of a α,α-disubstituted malonic ester with thiourea in the presence of a base like sodium ethoxide, represents the cornerstone of classical thiobarbiturate synthesis. The two substituent groups at the C5 position are introduced sequentially onto the malonic ester precursor before the final ring-closing condensation.
Table 1: Key Intermediates in the Classic Synthesis of this compound
| Compound Name | Role in Synthesis |
|---|---|
| Substituted Cyanoacetate (1) | Starting material for alkylation |
| 2-Chloroethylmethyl sulfide (2) | Alkylating agent to introduce the methylthioethyl group |
| Substituted Cyanoester (3) | Intermediate formed after alkylation |
| Thiourea | Reactant for condensation to form the thiobarbiturate ring |
| Imine Intermediate | Precursor to this compound, formed after condensation |
Modernized and Optimized Academic Synthetic Approaches
Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound and other thiobarbiturates, often providing improved yields, milder reaction conditions, and greater molecular diversity.
One such approach involves the use of manganese(III) acetate (B1210297) to mediate the formation of a carbon-carbon bond between a terminal alkene and a malonate derivative. nih.gov This method allows for the creation of diverse and lipophilic substituted malonates, which are the direct precursors for condensation with thiourea. nih.gov This strategy offers a versatile route to a wide array of C5-substituted thiobarbiturates under mild conditions. nih.gov
Multi-component reactions (MCRs) have also emerged as a powerful tool in modern organic synthesis for generating libraries of complex molecules efficiently. One-pot, three-component reactions involving arylglyoxals, an active methylene (B1212753) compound like acetylacetone, and barbituric or thiobarbituric acid have been developed. arkat-usa.org While this specific MCR yields 5-(furan-3-yl)thiobarbiturates, the principle of MCRs represents a modernized strategy for the rapid synthesis of novel thiobarbiturate derivatives, potentially adaptable for this compound analogues. arkat-usa.org These methods are valued for their operational simplicity and efficiency in creating diverse chemical libraries for further research. arkat-usa.orgtandfonline.com
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure correlates with biological activity. For thiobarbiturates like this compound, SAR studies typically involve the synthesis of analogues with systematic variations in their structure. The primary sites for modification are the two substituent groups at the C5 position of the barbiturate (B1230296) ring, as these significantly influence physicochemical properties.
Research groups have synthesized extensive libraries of (thio)barbiturate derivatives to explore their potential for various biological activities. ubi.pt The synthesis of these analogues generally follows the classic condensation reaction between a new, custom-synthesized disubstituted malonic ester and thiourea. For example, by varying the alkyl or aryl groups on the malonic ester, a diverse range of C5-substituted thiobarbiturates can be produced. nih.gov
Another common strategy for creating derivatives is the Knoevenagel condensation of thiobarbituric acid with various α,β-unsaturated aldehydes. nih.gov This reaction introduces an allylidene substituent at the C5 position, allowing for the exploration of a different chemical space. SAR studies on these derivatives help in identifying key structural features required for a desired activity. nih.govresearchgate.net
Table 2: Examples of Synthetic Strategies for Thiobarbiturate Analogues for SAR Studies
| Synthetic Strategy | Description | Example Target Analogues |
|---|---|---|
| C5-Disubstitution via Malonic Ester | Synthesis of novel α,α-disubstituted diethyl malonates followed by condensation with thiourea using a base like sodium ethoxide (NaOEt). nih.gov | N1,N3-disubstituted thiobarbituric acids with varied alkyl/aryl groups at C5. |
| Knoevenagel Condensation | Reaction of thiobarbituric acid with α,β-unsaturated aldehydes in the presence of a catalyst like pyridine (B92270) to yield 5-allylidene derivatives. nih.gov | 5-(3-Aryl-allylidene)-2-thioxo-dihydro-pyrimidine-4,6-diones. |
Stereoselective Synthesis and Enantiomeric Research of this compound Isomers
This compound possesses a chiral center in its 5-(1-methylbutyl) side chain, meaning it exists as a pair of enantiomers (R- and S-isomers). The differential pharmacological activity of enantiomers is a well-documented phenomenon, making stereoselective synthesis and the study of individual isomers a critical area of research. alazharpharmacy.com
While specific literature detailing the stereoselective synthesis of this compound is not prominent, general principles of asymmetric synthesis can be applied. nih.gov Stereoselective synthesis aims to produce a single enantiomer in excess. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For a molecule like this compound, a potential strategy would involve the stereoselective alkylation of the malonate precursor to establish the chiral center in the 1-methylbutyl group before the condensation with thiourea.
In the absence of a direct stereoselective synthesis, the separation of racemic mixtures into individual enantiomers is a common alternative for academic research. Chiral chromatography is the most prevalent technique for this purpose. Once separated, the individual enantiomers can be studied to determine if one is more potent or has a different activity profile, which is crucial for understanding the drug's interaction with its biological target. dntb.gov.ua Research on related barbiturates has shown that enantiomers can exhibit different biological activities. dntb.gov.ua
Chromatographic Purification and Characterization of Synthesized this compound Compounds
Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the compounds. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification: Crude synthetic products are often purified using column chromatography over silica (B1680970) gel. nih.gov The choice of solvent system (eluent) is optimized to achieve effective separation of the desired product from unreacted starting materials and reaction by-products. Recrystallization is another powerful purification technique, particularly for obtaining highly pure crystalline material suitable for analysis like X-ray diffraction. Solvents such as ethanol (B145695)/water mixtures are often used for this purpose.
Characterization: The structural identity of the synthesized compounds is confirmed using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of key functional groups and the arrangement of atoms. tandfonline.comnih.gov
Mass Spectrometry (MS): Techniques like Electron Impact Mass Spectrometry (EIMS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is also a powerful tool for both separation and identification. mdpi.com
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing. acs.org
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (C, H, N, S), providing further confirmation of the empirical formula. tandfonline.com
Table 3: Common Analytical Techniques for this compound Characterization
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Assess purity and quantify the compound. |
| Column Chromatography | Purify the crude product from synthetic mixtures. nih.gov |
| ¹H and ¹³C NMR | Elucidate the chemical structure and confirm functional groups. tandfonline.com |
| Mass Spectrometry (MS/HRMS) | Determine molecular weight and formula. nih.gov |
| X-ray Crystallography | Determine the precise 3D structure of crystalline compounds. acs.org |
Impurity Profiling and Control Strategies in this compound Synthesis Research
In pharmaceutical synthesis, the identification and control of impurities are critical to ensure the quality and consistency of the final compound. gmpinsiders.com Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. totalpharmaceuticaltopics.com
Impurity Profiling: The first step in controlling impurities is to establish a comprehensive impurity profile. This involves using high-sensitivity analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), to detect, identify, and quantify all potential and actual impurities in the synthesized this compound. registech.com Forced degradation studies, where the compound is exposed to stress conditions (e.g., heat, acid, base, light, oxidation), are often performed to identify likely degradation products. registech.com
Control Strategies: Several strategies are implemented during the research and development of a synthetic route to control impurity levels:
Raw Material Control: Ensuring the high purity of starting materials and reagents is a crucial first step to prevent the introduction of impurities into the process. grace.com
Process Optimization: Reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) are optimized to maximize the yield of the desired product and minimize the formation of by-products.
Purge Studies: "Spike and purge" studies can be conducted where a known amount of an identified impurity is intentionally added (spiked) into a reaction mixture. The subsequent purification steps are then analyzed to determine their effectiveness at removing (purging) that specific impurity. grace.com This data helps in designing robust purification processes. triphasepharmasolutions.com
Effective Purification: The development of efficient purification methods, such as optimized crystallization or chromatographic procedures, is essential for removing process-related impurities and degradation products to acceptable levels. triphasepharmasolutions.com
By implementing these strategies, researchers can ensure the synthesis of this compound with a well-defined and controlled impurity profile, which is essential for reliable academic study.
Molecular and Cellular Pharmacodynamics of Methitural
Ligand-Receptor Interactions: Focus on GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the principal target for Methitural's activity. wikipedia.org These receptors are pentameric structures composed of five subunits that form a central chloride ion-permeable pore. nih.gov The binding of the endogenous neurotransmitter, γ-aminobutyric acid (GABA), to these receptors leads to the opening of the chloride channel, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. wikipedia.orgresearchgate.net
This compound, like other barbiturates, functions as a positive allosteric modulator of the GABA-A receptor. wikipedia.org This means it does not bind to the same site as GABA (the orthosteric site) but to a distinct, allosteric site on the receptor complex. wikipedia.org This binding enhances the effect of GABA by increasing the duration for which the chloride ion channel remains open, thereby prolonging the inhibitory postsynaptic potential. wikipedia.org At higher concentrations, barbiturates can also directly activate the GABA-A receptor, acting as GABA mimetics even in the absence of the endogenous ligand. nih.gov
While the precise location of the barbiturate (B1230296) binding site is not as definitively mapped as that for benzodiazepines, it is understood to be distinct and located within the transmembrane domain of the GABA-A receptor. nih.gov The interaction of barbiturates with this site stabilizes the open conformation of the receptor, leading to enhanced chloride ion influx. nih.gov
The GABA-A receptor family is highly diverse, with multiple subunit isoforms (α1-6, β1-3, γ1-3, δ, etc.) that assemble in various combinations to form distinct receptor subtypes. nih.gov This heterogeneity gives rise to receptors with different pharmacological properties and distributions throughout the central nervous system. nih.gov
The functional specificity of barbiturates is influenced by the subunit composition of the GABA-A receptor. For instance, studies on pentobarbital (B6593769) have shown that the type of alpha subunit present can determine both the affinity and efficacy of the drug's direct activation of the receptor. plos.org While specific research on this compound's subunit selectivity is not extensively available, it is expected to follow the general pattern of barbiturates, which often exhibit less pronounced subunit selectivity compared to other modulators like benzodiazepines. The presence of β2 or β3 subunits, for example, has been shown to make receptors more sensitive to modulation by another anesthetic, etomidate. nih.gov
| Feature | Description | Supporting Evidence |
| Primary Target | GABA-A Receptor | This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. wikipedia.org |
| Binding Site | Allosteric, Transmembrane Domain | Barbiturates bind to a site distinct from the GABA binding site, located within the transmembrane portion of the receptor complex. nih.gov |
| Mechanism | Increased Channel Open Duration | Unlike benzodiazepines which increase the frequency of channel opening, barbiturates increase the mean open time of the chloride channel. wikipedia.org |
| Direct Activation | GABA-Mimetic Effect | At higher concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA. nih.gov |
| Subunit Influence | Dependent on Composition | The specific subunits (e.g., alpha, beta) that make up the GABA-A receptor can influence the affinity and efficacy of barbiturate action. plos.org |
The gating of the channel—the transition between closed, open, and desensitized states—is consequently modified. The stabilization of the open state by this compound means that the channel spends a greater proportion of its time allowing ion passage, which is the molecular basis for its central nervous system depressant effects.
Prolonged exposure of GABA-A receptors to agonists, including the enhanced agonistic effect mediated by barbiturates, can lead to receptor desensitization. nih.gov This is a process where the receptor becomes less responsive to the ligand, entering a non-functional, agonist-bound state. nih.gov This phenomenon is a protective mechanism to prevent excessive neuronal inhibition.
Molecular mechanisms underlying desensitization are complex and can involve phosphorylation of the receptor subunits and uncoupling of the ligand-binding domain from the ion channel gate. nih.govnih.gov Chronic exposure to barbiturates can lead to adaptive changes in the GABA-A receptor system, which may contribute to the development of tolerance. These changes can include alterations in the expression levels of different receptor subunits and modifications in the signaling pathways that regulate receptor function. nih.govnih.gov Studies have shown that barbiturate tolerance may be associated with a decreased ability of GABA to stimulate chloride channel activity and a reduced capacity for allosteric modulation.
Non-GABAergic Molecular Targets and Interactions of this compound
Research into the broader class of barbiturates indicates effects on voltage-gated ion channels. Some barbiturates have been shown to inhibit voltage-gated sodium channels, which could contribute to a membrane-stabilizing effect and a reduction in neuronal excitability, independent of GABAergic mechanisms.
| Target | Effect of Barbiturates | Potential Consequence |
| Voltage-Gated Sodium Channels | Inhibition | Reduced neuronal excitability, membrane stabilization. |
| Voltage-Gated Potassium Channels | Modulation | Altered action potential repolarization and neuronal firing rates. nih.govguidetopharmacology.org |
Effects on Neurotransmitter Release Mechanisms and Synaptic Vesicle Dynamics
There is a notable absence of specific studies detailing how this compound affects the machinery of neurotransmitter release. The processes governing the lifecycle of synaptic vesicles—including their docking, priming, fusion, and recycling—are critical for synaptic transmission. researchgate.net General principles of anesthetic action would suggest a potential modulation of these processes, likely leading to a depression of excitatory neurotransmission and enhancement of inhibitory signals. However, experiments specifically linking this compound to alterations in synaptic vesicle proteins (such as SNAREs, synaptotagmin, or others) or to changes in the kinetics of vesicle fusion and recycling have not been documented in the available scientific literature.
Interactions with Other Receptor Systems (e.g., NMDA Receptors, AMPA Receptors)
While the primary target of barbiturates is widely recognized as the GABA-A receptor, their interactions with other key receptor systems, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are less clearly defined, particularly for a specific compound like this compound.
Intracellular Signaling Pathways and Second Messenger Systems Affected by this compound
The downstream consequences of receptor binding involve complex intracellular signaling cascades that can lead to profound changes in cellular function. These pathways, often involving second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and calcium ions (Ca2+), are crucial for translating extracellular signals into cellular responses. wikipedia.orgfiveable.meharvard.edu
No studies have been identified that specifically investigate the impact of this compound on these intracellular signaling pathways. Research has not been conducted to determine if this compound exposure leads to alterations in the activity of key enzymes in these cascades, such as adenylyl cyclase or phospholipase C, or if it causes measurable changes in the intracellular concentrations of second messengers.
Enzyme Interactions and Metabolic Modulation at a Molecular and Cellular Level
The metabolism of barbiturates is known to involve hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. ecddrepository.organeskey.com It is established that barbiturates can be potent inducers of these enzymes, a phenomenon that has significant implications for drug-drug interactions. aneskey.com
However, a detailed molecular and cellular characterization of this compound's interaction with specific CYP isoforms has not been a subject of published research. Furthermore, its broader effects on metabolic pathways within neurons or glial cells at a molecular level remain uninvestigated.
Transcriptional and Translational Regulation Induced by this compound Exposure In Vitro
Exposure to pharmacological agents can lead to adaptive changes in cells, including alterations in gene expression through transcriptional and translational regulation. These changes can underlie phenomena such as tolerance and long-term alterations in cellular function.
A search of the scientific literature did not yield any studies that have examined the effects of in vitro exposure to this compound on gene expression in neuronal or other cell types. Consequently, there is no information on whether this compound can induce or suppress the transcription of specific genes or alter the translational machinery of the cell.
Pharmacokinetic Mechanisms in Preclinical Models of Methitural
Absorption and Distribution Mechanisms in Animal Models and In Vitro Systems
Absorption and distribution describe how methitural enters the bloodstream and subsequently spreads throughout the body. These processes are influenced by the compound's physicochemical properties and interactions with biological barriers and components.
Membrane Permeation Dynamics and Lipophilicity Studies
Membrane permeation is a critical step for drugs to cross biological barriers, such as cell membranes. This process is significantly influenced by a compound's lipophilicity, which is its ability to dissolve in lipids or fats. Lipophilicity is often quantified using parameters like the octanol-water partition coefficient (log P) or distribution coefficient (log D). umweltbundesamt.deresearchgate.net Highly lipophilic compounds tend to permeate cell membranes more readily via passive diffusion, moving from an area of high concentration to low concentration across the lipid bilayer. umweltbundesamt.de Studies on barbiturates, the class of compounds to which this compound belongs, have indicated that while lipophilicity plays a role in tissue storage, the influence of specific substituent groups can also be significant. psu.edu The rate of membrane permeation for lipophilic compounds can be controlled by diffusion through aqueous boundary layers as well as the phospholipid bilayer itself. umweltbundesamt.de
Tissue Distribution Patterns and Compartmental Modeling in Animal Models
Following absorption, this compound distributes to various tissues and organs. Tissue distribution patterns describe the concentration of the compound found in different parts of the body over time. Animal models are commonly used to study these patterns. nih.govpharmaron.com Compartmental modeling is a mathematical technique used to describe and predict the time course of a drug within a biological system by dividing the body into hypothetical compartments (e.g., central compartment representing blood and highly perfused tissues, peripheral compartments representing less perfused tissues). turkupetcentre.net The movement of the drug between these compartments is represented by rate constants. While specific detailed compartmental modeling data for this compound were not extensively available in the search results, studies in cats, dogs, and monkeys have compared this compound's properties to those of thiopental (B1682321), another intravenous anesthetic. wikipedia.orgncats.io These comparisons often provide insights into relative distribution characteristics.
Blood-Brain Barrier Permeation Dynamics and Cerebral Distribution
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from substances in the blood. For a drug to exert effects on the brain, it must be able to permeate the BBB. researchgate.net The ability of a compound to cross the BBB is influenced by its lipophilicity and molecular size. umweltbundesamt.deresearchgate.net this compound, being an anesthetic intended for central nervous system effects, must effectively cross this barrier. While specific quantitative data on this compound's BBB permeation was not found, its classification as an ultra-short-acting intravenous anesthetic implies rapid uptake into the brain, a characteristic typical of highly lipophilic compounds that can readily cross the BBB.
Plasma Protein Binding Characteristics and Implications for Distribution
In the bloodstream, drugs can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. ukzn.ac.zabioanalysis-zone.comwikipedia.org Plasma protein binding influences drug distribution because only the unbound fraction of the drug is generally free to diffuse into tissues, interact with receptors, and undergo metabolism or excretion. bioanalysis-zone.comwikipedia.orgsygnaturediscovery.com The extent of plasma protein binding can vary widely among drugs. ukzn.ac.zasygnaturediscovery.com For highly protein-bound drugs, changes in protein levels or competitive binding by other substances can significantly impact the free drug concentration and thus its distribution and effects. ukzn.ac.zawikipedia.org While the specific plasma protein binding percentage for this compound was not detailed in the search results, this characteristic would play a role in determining the fraction of this compound available to distribute into the brain and other tissues after intravenous administration.
Biotransformation and Metabolic Pathways of this compound
Biotransformation, also known as drug metabolism, is the process by which the body chemically modifies drugs. wikipedia.orgpharmacologycanada.org This typically occurs through enzymatic reactions, primarily in the liver, and aims to convert lipophilic compounds into more water-soluble metabolites that can be more easily excreted from the body. wikipedia.orgpharmacologycanada.orgnih.govsigmaaldrich.com
Hepatic Microsomal Enzyme Systems Involvement (e.g., Cytochrome P450)
The hepatic microsomal enzyme system, located primarily in the endoplasmic reticulum of liver cells, is a major site of drug biotransformation. nih.govsigmaaldrich.comnews-medical.net This system includes a variety of enzymes, with the cytochrome P450 (CYP) superfamily being particularly important for the oxidative metabolism of many drugs and xenobiotics. sigmaaldrich.comnews-medical.netgpnotebook.comwikipedia.orgnih.gov CYP enzymes catalyze reactions that introduce or expose polar functional groups on the drug molecule, making it more amenable to further metabolism (Phase II reactions) and excretion. wikipedia.orgnih.govsigmaaldrich.com this compound, as a barbiturate (B1230296) derivative, would likely undergo metabolic transformation by these hepatic enzyme systems. One reported metabolic pathway for this compound involves S-dealkylation. scribd.com The cytochrome P450 system is known to be involved in Phase I oxidative reactions, which are often the initial step in the metabolism of lipophilic drugs. wikipedia.orgnih.govsigmaaldrich.com
Identification and Characterization of this compound Metabolites
Preclinical studies investigating the metabolic pathways of barbiturates, including this compound, have indicated that oxidative processes mediated by cytochrome P450 (CYP450) enzymes play a significant role . While detailed characterization of specific this compound metabolites in preclinical models is not extensively documented in the provided sources, general metabolic reactions for barbiturates can involve modifications to the side chains and the barbituric acid ring. For instance, N-oxidation has been associated with this compound ethernet.edu.etethernet.edu.et. Thiopental, another thiobarbiturate, is known to undergo desulfuration ethernet.edu.et, although this is not explicitly stated as a primary pathway for this compound in the search results.
The identification and characterization of drug metabolites in biological matrices from preclinical studies typically employ techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC/HR-MS) nih.gov. These methods facilitate the detection and structural elucidation of metabolites, including oxidative products, by analyzing their mass defects and fragmentation patterns nih.gov.
Glucuronidation and Other Conjugation Reactions in this compound Metabolism
Conjugation reactions, particularly glucuronidation, represent a major phase II metabolic pathway for many drugs, increasing their hydrophilicity and facilitating excretion nih.gov. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronide moiety to the substrate nih.gov. While glucuronidation is a significant metabolic route for some barbiturates, such as Buthalital , the provided information suggests that this compound, similar to Thiopental, primarily relies on oxidative CYP450 pathways . One source mentions glucuronidation as a general conjugation reaction and lists this compound in a related context, but without specifying it as a primary metabolic fate for this compound ethernet.edu.etdadabhoy.edu.pk. Therefore, while glucuronidation is a known metabolic process for barbiturates in general, its specific contribution to this compound metabolism in preclinical models appears to be less prominent compared to oxidative metabolism, based on the available data.
Extrahepatic Metabolism and Enzyme Activity
Although the liver is the primary site of drug metabolism due to the high concentration of metabolic enzymes like CYP450 and UGTs, extrahepatic tissues can also contribute to the biotransformation of drugs creative-biolabs.comnih.govbahrainmedicalbulletin.com. These extrahepatic sites include the gastrointestinal tract, kidneys, lungs, brain, and skin creative-biolabs.comnih.gov. The presence and activity of drug-metabolizing enzymes in these tissues can be assessed in vitro using subcellular fractions like microsomes and cytosol from various animal tissues creative-biolabs.combioivt.com.
Excretion Routes and Mechanisms in Preclinical Animal Models
The elimination of a drug and its metabolites from the body in preclinical animal models occurs through various excretion routes, primarily via the kidneys (urine) and the liver (bile, which is then eliminated in feces) govinfo.govgovinfo.gov. The specific route and extent of excretion depend on the physicochemical properties of the compound and its metabolites, as well as the species studied. Highly polar or conjugated metabolites, such as glucuronides, are often readily excreted in urine or bile nih.gov.
Given that this compound is metabolized, its elimination would involve the excretion of the parent compound and its metabolic products. While the general principles of excretion in preclinical models are well-established, specific data detailing the primary excretion routes and mechanisms for this compound and its metabolites in various preclinical animal species were not found in the provided search results. Preclinical studies typically involve collecting urine, feces, and sometimes bile to quantify the excreted amounts of the parent drug and its metabolites over time govinfo.govgovinfo.gov.
Preclinical Pharmacokinetic Modeling and Simulation for Research Prediction
Physiologically based pharmacokinetic (PBPK) modeling and simulation have become valuable tools in preclinical drug research and development nih.govnih.govamegroups.org. These computational models integrate in vitro data (e.g., metabolism, protein binding) and physiological parameters of the animal species to predict the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in vivo nih.govarvojournals.org.
Neuropharmacological Investigations of Methitural in Preclinical Models
Electrophysiological Studies in In Vitro and Ex Vivo Brain Preparations
Electrophysiological studies using in vitro and ex vivo brain preparations are crucial for understanding the direct effects of compounds like Methitural on neuronal function. While detailed electrophysiological data specifically on this compound in these preparations is limited in readily available literature, the known mechanism of action of barbiturates provides a framework for understanding its likely effects.
Modulation of Neuronal Excitability and Spiking Activity
Barbiturates, including this compound as a member of this class, are known to depress the central nervous system by enhancing inhibitory neurotransmission. This enhancement leads to a reduction in neuronal excitability and a decrease in spiking activity. At the cellular level, this typically involves hyperpolarization of the neuronal membrane, making it less likely for a neuron to fire an action potential.
Effects on Synaptic Transmission and Long-Term Potentiation/Depression
Barbiturates primarily exert their effects by modulating synaptic transmission, particularly at inhibitory synapses. They potentiate the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This potentiation leads to increased inhibitory postsynaptic currents (IPSCs). pharmatutor.orgyoutube.com While specific studies on this compound's impact on long-term potentiation (LTP) or long-term depression (LTD)—forms of synaptic plasticity—are not prominently detailed in the available information, the general inhibitory effect of barbiturates suggests they would likely impair mechanisms underlying excitatory synaptic plasticity like LTP.
Analysis of Evoked Potentials and Field Potentials in Brain Slices
Studies on Neuronal Network Oscillations (e.g., Gamma, Theta Rhythms)
Neuronal network oscillations, such as gamma and theta rhythms, are crucial for various brain functions. Anesthetics, including barbiturates, are known to alter these oscillatory patterns. One study mentioning this compound in the context of experimental pigs noted changes in raw EEG, including an increase in beta waves during induction and an increase in theta and alpha waves with deepening anesthetic plane. researchgate.net This suggests that this compound, consistent with other anesthetics, influences the synchronized activity of neuronal networks, shifting the dominant oscillatory frequencies.
Neurotransmitter Systems Modulation and Dynamics
The primary mechanism through which this compound exerts its neuropharmacological effects is the modulation of neurotransmitter systems, particularly the GABAergic system.
GABAergic System Enhancement and Receptor Plasticity
This compound, as a barbiturate (B1230296), is a positive allosteric modulator of the GABAA receptor. pharmatutor.orgyoutube.com It binds to a distinct site on the GABAA receptor complex, different from the GABA binding site, and enhances the effects of GABA. youtube.com This interaction increases the duration of chloride channel opening induced by GABA binding, leading to enhanced chloride ion influx into the neuron. pharmatutor.orgyoutube.com This influx causes hyperpolarization of the postsynaptic membrane, thereby increasing inhibitory tone and reducing neuronal excitability. youtube.com
At low doses, barbiturates like this compound act as modulators, increasing the efficacy of GABA. pharmatutor.org At higher concentrations, they can directly activate GABAA receptors even in the absence of GABA. pharmatutor.org
While the acute enhancement of GABAergic transmission by this compound is well-established based on its classification as a barbiturate, detailed studies specifically on this compound's impact on GABA receptor plasticity (changes in receptor number, subunit composition, or localization) in preclinical models are not extensively reported in the provided search results. However, research on other GABAA receptor-targeting drugs suggests that chronic exposure can lead to neuroadaptations, including changes in receptor expression and function, which may contribute to phenomena like tolerance and dependence. nih.gov The extent and nature of such plasticity induced specifically by this compound would require dedicated investigation.
Data Table: General Barbiturate Effects on Neuronal Activity (Inferred from Class Mechanism)
| Effect on Neuronal Activity | Mechanism | Expected Outcome (Barbiturates) | Specific this compound Data |
| Neuronal Excitability | Potentiation of GABAergic Inhibition | Decreased | Limited specific data |
| Synaptic Transmission | Increased Inhibitory Postsynaptic Currents (IPSCs) | Enhanced Inhibition | Limited specific data |
| LTP/LTD | Modulation of Synaptic Strength | Likely Impairment of LTP | No specific data found |
| Network Oscillations | Altered Synchronized Neuronal Activity | Changes in power/frequency (e.g., increased theta/alpha with depth) | Mentioned in pig EEG study researchgate.net |
Dopaminergic, Serotonergic, and Noradrenergic System Interactions
Research into the interaction of barbiturates, including structurally similar compounds to this compound, with monoaminergic systems (dopamine, serotonin (B10506), and noradrenaline) suggests potential modulatory effects. While direct studies specifically on this compound's interaction with these systems are limited in the provided search results, the broader understanding of barbiturate pharmacology offers some context. Barbiturates are known as nonselective depressants of the central nervous system. mims.commims.comncats.io Monoamine neurotransmitters play key roles in regulating mood, cognition, and reward, and disruptions in these systems are implicated in various neurological and psychiatric conditions. nih.govfrontiersin.org Studies on other psychoactive substances like methamphetamine have shown alterations in the synaptic concentrations and metabolism of dopamine (B1211576), serotonin, and noradrenaline. nih.govnih.gov The interplay between these monoamines is complex, with reciprocal relationships established between their neuronal populations. nih.gov For instance, dopamine depletion can affect the firing activity of serotonin neurons, and vice versa. nih.gov Similarly, interactions between dopamine and noradrenaline neurons have been observed. nih.gov While direct evidence for this compound's specific impact on these intricate interactions is not detailed in the provided information, its general CNS depressant properties as a barbiturate might indirectly influence the activity within these monoaminergic pathways.
Brain Region-Specific Effects and Neural Circuitry Modulation
The effects of barbiturates, including this compound, on behavior are mediated through their actions on specific brain regions and the modulation of associated neural circuits. As CNS depressants, barbiturates suppress ascending conduction in the reticular formation, which contributes to their sedative-hypnotic effects by depressing the sensory cortex. mims.com The widespread distribution of GABA-A receptors throughout the brain suggests that this compound can influence neuronal activity in numerous areas. The specific behavioral outcomes, such as sedation, hypnosis, anxiolysis, and anticonvulsant activity, are likely a result of the drug's effects on distinct neural circuits involved in regulating these functions. For instance, the anxiolytic effects of some drugs are linked to their actions on GABA-A receptors in brain regions associated with anxiety circuits. frontiersin.org Similarly, the anticonvulsant properties are related to the suppression of excessive neuronal firing, often mediated through enhancing GABAergic inhibition in circuits involved in seizure generation and propagation. wikipedia.org While the provided information confirms this compound's use as an anesthetic and its classification as a barbiturate wikipedia.org, detailed data on specific brain regions targeted by this compound and the precise neural circuitry modulation underlying its effects are not extensively described in the search results. However, by analogy with other barbiturates, it can be inferred that this compound would impact areas rich in GABA-A receptors, influencing circuits related to arousal, anxiety, and seizure control.
Behavioral Pharmacology in Animal Models: Mechanistic Insights
Behavioral pharmacology studies in animal models are crucial for understanding the in vivo effects of this compound and gaining mechanistic insights into its actions. These studies typically involve administering the compound to animals and observing changes in behavior related to sedation, hypnosis, anxiolysis, and anticonvulsant activity.
Sedation and Hypnosis Models: Underlying Neural Mechanisms
This compound was historically used as an intravenous anesthetic wikipedia.org, indicating its potent sedative and hypnotic properties. In animal models, sedation and hypnosis induced by barbiturates are generally attributed to their enhancement of GABAergic transmission, leading to widespread CNS depression. ncats.io This enhanced inhibition suppresses neuronal excitability, particularly in circuits involved in maintaining wakefulness and consciousness. The reticular formation plays a significant role in arousal, and its depression by barbiturates contributes to sedation and the induction of sleep. mims.com Studies on other sedative-hypnotics have explored their effects on specific brain regions and neural circuits involved in sleep regulation, such as the hypothalamus and brainstem structures. acnp.org While specific details of this compound's effects in sedation and hypnosis models are not provided, its classification and historical use strongly suggest that its mechanisms in these models are consistent with the known actions of other ultra-short-acting barbiturates, primarily mediated through potentiation of GABA-A receptor activity.
Anxiolysis and Anticonvulsant Activity Models: Receptor Contributions
In addition to their sedative and hypnotic effects, barbiturates can also exhibit anxiolytic and anticonvulsant properties. mims.commims.com These effects are also largely mediated through their interaction with GABA-A receptors. The anxiolytic effects are thought to involve the potentiation of GABAergic inhibition in brain regions associated with anxiety circuits. frontiersin.org Animal models of anxiety, such as the elevated plus-maze or light-dark box tests, are commonly used to assess anxiolytic activity. frontiersin.org The anticonvulsant activity of barbiturates stems from their ability to suppress excessive and synchronized neuronal firing characteristic of seizures. wikipedia.org By enhancing GABAergic inhibition, they raise the seizure threshold and prevent the spread of seizure activity. mims.comwikipedia.org Animal models of epilepsy, such as chemically induced seizures (e.g., using pentylenetetrazole) or electrically induced seizures, are employed to evaluate anticonvulsant efficacy. frontiersin.orgnih.gov The contribution of specific GABA-A receptor subtypes to the anxiolytic and anticonvulsant effects of barbiturates is an area of ongoing research. Different receptor subtypes, composed of various combinations of alpha, beta, and gamma subunits, are differentially distributed throughout the brain and may mediate distinct pharmacological effects. conicet.gov.ar While the provided information confirms that barbiturates enhance GABA-A receptor activity ncats.io, specific data on this compound's anxiolytic and anticonvulsant activity in animal models and the precise receptor contributions are not detailed in the search results. However, based on its classification as a barbiturate, it is expected to exhibit these properties through similar GABA-A receptor-mediated mechanisms as other compounds in this class.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3032307 |
| Thiopental (B1682321) | 3000715 |
| Pentobarbital (B6593769) | 4737 |
| Gabazine | 107895 |
| GABA | 119 |
| Dopamine | 681 |
| Serotonin | 5208 |
| Noradrenaline | 439 |
| Glutamate | 611 |
| Acetylcholine | 187 |
| Methamphetamine | 1083 |
| Propofol | 4943 |
| Clobazam | 2749 |
| Diazepam | 3016 |
| Pentylenetetrazole | 6490 |
| Homovanillic acid | 5280811 |
| 5-Hydroxyindoleacetic acid | 135215 |
| 3-Methoxy-4-hydroxyphenylglycol | 74337 |
Data Table: Neurotransmitter Metabolites (Illustrative based on general knowledge, specific this compound data not found)
| Neurotransmitter Metabolite | Typical Concentration Range (CSF) | Reflects Turnover Of |
| Homovanillic acid (HVA) | Varies with age | Dopamine |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Varies with age | Serotonin |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Varies with age | Noradrenaline |
Cognitive and Motor Function Alterations: Neurobiological Correlates
Given its classification as a general central nervous system depressant and its mechanism of action through enhancing GABAergic inhibition, this compound would be expected to induce alterations in both cognitive and motor functions in preclinical models. The potentiation of GABA-A receptor activity leads to widespread neuronal inhibition, which underlies the sedative, hypnotic, and anesthetic effects characteristic of barbiturates. wikipedia.orgnih.gov These general depressant effects inherently impact neural circuits involved in motor control and cognitive processes.
Reinforcing Properties and Underlying Reward Circuitry Modulation
The study of reinforcing properties of a substance and its modulation of reward circuitry is typically conducted using behavioral paradigms such as self-administration in animal models. These studies assess the propensity of an animal to voluntarily administer a drug, which is considered an indicator of its abuse potential and its interaction with the brain's reward pathways, particularly the mesolimbic dopamine system. mims.comiiab.me Drugs of abuse, including some CNS depressants, can activate or modulate this circuitry, leading to reinforcing effects.
Analytical Methodologies for Methitural Research and Quantification
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for separating Methitural from other components in a sample matrix, which is crucial for accurate quantification and identification. Various chromatographic techniques, differing in their stationary and mobile phases and separation mechanisms, are employed.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is a widely used technique for the analysis of pharmaceutical compounds, including barbiturates, due to its versatility and ability to handle a wide range of sample types ajol.infoscholars.direct. HPLC separates analytes based on their differential partitioning between a stationary phase and a mobile phase pumped under high pressure ajol.info. For this compound analysis, reversed-phase HPLC is commonly employed, utilizing a hydrophobic stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with buffer additives to control pH ajol.infoscholars.directnih.govnih.gov.
Various detection modes can be coupled with HPLC for this compound analysis. Ultraviolet (UV) detection is a common choice, as barbiturates, including this compound, possess chromophores that absorb UV light ajol.infoscielo.br. The specific wavelength used for detection is optimized based on the compound's absorption spectrum to maximize sensitivity and selectivity. Research findings on HPLC method development for drug analysis highlight the importance of optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate separation and sensitivity nih.govyoutube.comyoutube.com. While specific detailed research findings solely focused on this compound analysis by HPLC with UV detection were not extensively found in the search results, the general principles and applications of HPLC with UV detection for barbiturates are well-established nih.govannualreviews.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds nih.gov. While this compound itself may require derivatization to enhance its volatility for GC analysis, GC-MS is particularly valuable for the analysis of potential volatile metabolites of this compound or for applications where the compound can be analyzed in a volatile form annualreviews.orgnih.gov. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio nih.gov.
GC-MS offers high sensitivity and provides structural information through the fragmentation patterns obtained from the mass spectrometer, aiding in the identification of unknown compounds nih.govclariant.com. Studies on the analysis of volatile substances and their metabolites in biological samples frequently utilize GC-MS nih.gov. For instance, GC-MS has been employed to detect and quantify volatile inhalants and their metabolites in biological matrices, demonstrating its capability in analyzing volatile organic compounds nih.gov. While direct research specifically detailing this compound metabolite analysis using GC-MS was not prominently featured, the technique's suitability for volatile metabolites of barbiturates or related compounds is supported by its application in similar toxicological analyses annualreviews.orgnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and metabolites in complex biological matrices nih.govnih.govwaters.comnih.govkcl.ac.uk. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry nih.govnih.govwaters.comnih.govkcl.ac.uk. This technique is particularly advantageous for analyzing compounds like this compound that may not be sufficiently volatile for GC-MS or are present at low concentrations nih.gov.
In LC-MS/MS, the liquid chromatography component separates the analytes, and the tandem mass spectrometer provides two stages of mass analysis, significantly reducing interference from the sample matrix and enhancing selectivity and sensitivity nih.govnih.govwaters.comnih.govkcl.ac.uk. This allows for accurate quantification even in challenging samples such as biological fluids or tissues nih.gov. Research has demonstrated the effectiveness of LC-MS/MS for the determination of various drugs and their metabolites in biological specimens, highlighting its low limits of detection and quantification, good linearity, and acceptable accuracy and precision nih.govnih.govnih.govkcl.ac.ukcuny.edu. For example, validated LC-MS methods have been developed for the analysis of barbiturates in biological specimens, showing good linearity and low detection limits nih.gov. The application of LC-MS/MS to this compound analysis would leverage these advantages for sensitive and specific quantification.
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) Applications
Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their differential migration in an electric field within a narrow capillary tube scielo.brutm.mxanalyticaltoxicology.com. CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption scielo.branalyticaltoxicology.com. It is applicable to a wide range of charged and neutral molecules, with different modes like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC) available scielo.branalyticaltoxicology.com. CE has been successfully applied to the analysis of various drugs and can be a complementary technique to HPLC scielo.branalyticaltoxicology.com. While specific applications of CE solely for this compound analysis were not prominently found, CE has been used for the separation of barbiturates, including chiral separations using cyclodextrin-containing buffers utm.mx. This suggests its potential applicability to this compound, particularly if enantiomeric analysis were required.
Supercritical Fluid Chromatography (SFC) is another chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase google.com. SFC offers advantages for separating a range of compounds, including those that are not easily analyzed by GC or HPLC. While the search results did not provide specific examples of SFC being applied to this compound analysis, SFC is used in pharmaceutical analysis and could potentially be explored for this compound, particularly for the separation of isomers or related compounds.
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including pharmaceutical compounds like this compound hyphadiscovery.comjeolusa.comrsc.orgresearchgate.net. NMR provides detailed information about the connectivity of atoms within a molecule based on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) hyphadiscovery.comjeolusa.comrsc.orgresearchgate.net.
Various NMR experiments, including one-dimensional (1D) techniques like ¹H and ¹³C NMR, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, are used to assign signals to specific atoms and determine the molecular structure hyphadiscovery.comresearchgate.net. NMR is considered a highly reliable method for confirming the structure of synthesized compounds and identifying metabolites hyphadiscovery.comjeolusa.com. Research highlights the power of NMR in structure elucidation, even for complex molecules, and its use in confirming structures predicted by other techniques like mass spectrometry hyphadiscovery.comjeolusa.comrsc.orgresearchgate.net. Solid-state NMR can also be applied for the structural analysis of solid forms of pharmaceuticals jeolusa.comacs.org. While detailed NMR spectral data specifically for this compound was not found in the immediate search results, the general application of NMR for the structural analysis of barbiturates and related compounds is well-established in chemical research jeolusa.comacs.org.
Interactive Data Table: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 289.10390 | 167.0 |
| [M+Na]⁺ | 311.08584 | 174.5 |
| [M+NH₄]⁺ | 306.13044 | 173.8 |
| [M+K]⁺ | 327.05978 | 164.3 |
| [M-H]⁻ | 287.08934 | 165.3 |
| [M+Na-2H]⁻ | 309.07129 | 168.0 |
| [M]⁺ | 288.09607 | 168.3 |
| [M]⁻ | 288.09717 | 168.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their vibrational modes. While specific IR spectral data for this compound was not extensively detailed in the search results, IR spectroscopy is a standard method for confirming the presence of characteristic bonds in organic molecules like barbiturate (B1230296) derivatives, which contain carbonyl (C=O), thiocarbonyl (C=S), N-H, and C-S functionalities. For instance, IR spectroscopy has been used to confirm principal bands assigned to internal modes of organic cations in related crystal structures. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for characterizing compounds that contain chromophores, which are structural features that absorb UV-Vis light. wikipedia.orgtechnologynetworks.comlibretexts.org Barbiturate structures, including the thiocarbonyl group in this compound, can exhibit UV-Vis absorption, allowing for their detection and quantification in solution. UV-Vis spectroscopy is routinely used in analytical chemistry for the quantitative determination of various analytes. wikipedia.org The absorption of light in the UV-Vis range is due to the excitation of electrons to higher energy molecular orbitals. libretexts.org While a specific UV-Vis spectrum for this compound was not found, UV-Vis spectroscopy has been applied to characterize other drugs containing heteroatomic chromophores, showing strong π-π* interactions at specific wavelengths. researchgate.net
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of compounds by analyzing their fragmentation patterns. wikipedia.org In MS, molecules are ionized and then fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. wikipedia.org The fragmentation pattern is characteristic of the compound's structure and can be used for identification. wikipedia.org For this compound, analysis by MS would involve generating a molecular ion and then observing how it breaks down into smaller fragments. The specific m/z values of these fragments provide clues about the compound's substructures.
Electrochemical Detection Methods for this compound and its Metabolites
Electrochemical detection methods measure the electrical properties of a solution as a function of the concentration of an analyte. These methods can be sensitive and selective for electroactive compounds. While direct studies on the electrochemical detection of this compound were not prominently featured, electrochemical sensors have been developed for the detection of other related compounds, such as methamphetamine, in biological fluids like serum and urine. nih.govmdpi.comnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. mdpi.comnih.gov
The principle often involves the electrochemical oxidation or reduction of the analyte at the electrode surface, generating a measurable current. nih.govresearchgate.net The potential at which these reactions occur is characteristic of the compound. Electrochemical detection has been used in conjunction with separation techniques like liquid chromatography. 182.160.97 The development of electrochemical sensors for drug detection in biological matrices is an active area of research, focusing on aspects like limit of detection, linear range, reproducibility, and interference from other substances. nih.govmdpi.comresearchgate.net
This compound's structure contains sulfur atoms and is a barbiturate derivative, which may undergo electrochemical reactions. The detection of its metabolites would similarly rely on their electrochemical properties. While specific this compound metabolites and their electrochemical behavior were not detailed, the concept of detecting metabolites electrochemically is established for other drug compounds. 182.160.97
Sample Preparation Strategies for Biological Matrices in Academic Research (e.g., Tissue, Plasma, Urine)
Sample preparation is a critical step in the analysis of analytes in biological matrices such as tissue, plasma, and urine, as these matrices are complex and can interfere with analytical techniques. nih.gov The goal of sample preparation is typically to extract the analyte(s) of interest, remove interfering substances, and sometimes concentrate the sample. mdpi.com
For plasma and urine samples in metabolomics research, various extraction methods are employed. Monophasic and biphasic solvent extractions are common. nih.gov For instance, monophasic extraction with methanol:acetonitrile (50:50) has shown high reproducibility and yield for polar metabolites in plasma and urine analyzed by UHPLC-MS. nih.gov For plasma lipidomics, monophasic 100% isopropanol (B130326) has been used. nih.gov
Sample preparation for urine can involve centrifugation or filtration to remove cellular debris and bacteria that could alter the metabolome. nih.gov For blood samples (serum and plasma), while both can be used for metabolomics, plasma may offer better reproducibility. nih.gov Consistency in processing and sample quantity is crucial for reliable results. gla.ac.uk Pooled quality control samples are often prepared by taking aliquots from each sample to assess method reproducibility and control for batch variation. gla.ac.uk Samples are typically stored at low temperatures, such as -80°C, prior to analysis. gla.ac.uk
While specific protocols for this compound in tissue were not found, sample preparation for tissue typically involves homogenization and extraction steps to release the analyte from the cellular matrix. Biological tissues are complex aggregates of cells and intercellular materials. google.com The chosen method depends on the chemical properties of the analyte and the nature of the biological matrix.
Development and Validation of High-Throughput Research Assays for this compound
High-throughput screening (HTS) assays are designed to rapidly test large numbers of compounds for a specific biological activity or the presence of a particular analyte. selvita.comaxcelead.com The development and validation of HTS assays are crucial for ensuring their reliability and robustness. nih.gov
Developing an HTS assay for this compound would involve establishing a method that can quickly and accurately detect or quantify the compound in numerous samples, potentially in a multi-well plate format. This requires optimization of assay conditions, including reagent concentrations, incubation times, and detection methods. nih.gov
Validation of HTS assays involves assessing various performance parameters, such as sensitivity, specificity, accuracy, precision, and robustness. nih.gov Statistical concepts and tools are essential for this validation. nih.gov Key parameters evaluated include signal-to-background ratio, signal-to-noise ratio, and the Z' factor, which is a measure of assay quality. selvita.comnih.gov Reproducibility is assessed through replicate experiments and plate uniformity studies. nih.gov Counter assays may be developed to identify false positives. nih.gov
While no specific HTS assays for this compound were identified in the search results, the general principles of HTS assay development and validation, as applied to drug discovery and other areas, would be relevant. This includes miniaturization, automation, and data analysis strategies to handle large datasets. selvita.comaxcelead.com The goal is to develop assays that are reproducible and provide a wide separation between sample signal and background. selvita.com
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Modification of the Barbiturate (B1230296) Ring System: Impact on Activity
Modifications to the barbiturate ring system significantly influence the activity of these compounds. The basic barbituric acid structure has two hydrogen atoms at the C5 position. For optimal therapeutic action, both of these hydrogens must be replaced by substituents cutm.ac.in. The presence of hydrogens at C5 leads to tautomerization, resulting in a highly acidic trihydroxypyrimidine form that is ionized at physiological pH and cannot readily cross the blood-brain barrier to exert sedative effects cutm.ac.in.
Replacement of the oxygen atom at the C2 position with a sulfur atom, as seen in thiobarbiturates like Methitural, generally increases lipid solubility. This increased lipid solubility is associated with a quicker onset and shorter duration of action compared to their oxygen analogs firsthope.co.inyoutube.com. However, the inclusion of more sulfur atoms, such as in 2,4-dithio or 2,4,6-trithio derivatives, tends to decrease activity youtube.comcutm.ac.in. Similarly, replacing a carbonyl group with an imino group can abolish activity cutm.ac.in.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts for Thiobarbiturates
Pharmacophore modeling is a key technique in rational drug design, particularly in ligand-based approaches where the 3D structure of the target protein is unknown nih.govresearchgate.netcreative-biolabs.com. A pharmacophore represents the essential spatial arrangement of chemical features (such as hydrogen bond donors/acceptors, charged groups, and hydrophobic areas) of a molecule required for binding to a biological target and eliciting a specific biological response researchgate.netdergipark.org.trresearchgate.net.
In the context of thiobarbiturates, ligand-based pharmacophore modeling involves analyzing a set of known active thiobarbiturate ligands to identify common chemical features and their spatial relationships that are crucial for activity nih.govcreative-biolabs.com. This process typically involves generating and analyzing the conformational space of the ligands and aligning them to identify these common features creative-biolabs.com. The resulting pharmacophore model can then be used to virtually screen large databases of compounds to identify potential new drug candidates with similar binding characteristics nih.govresearchgate.net.
While specific pharmacophore models for this compound were not extensively detailed in the search results, the principles of pharmacophore modeling are directly applicable to understanding the key structural features of thiobarbiturates responsible for their activity at their target sites, such as GABAA receptors researchgate.net. These models can guide the design of novel thiobarbiturate derivatives with improved potency or selectivity by highlighting the necessary functional groups and their optimal spatial arrangement researchgate.netarxiv.org.
Computational Chemistry Approaches to this compound SAR
Computational chemistry methods are increasingly used in conjunction with experimental SAR studies to gain deeper insights into the relationship between chemical structure and biological activity oncodesign-services.com. These approaches can help predict the activity of new compounds, understand binding mechanisms, and guide the design of molecules with desired properties oncodesign-services.comresearchgate.net.
Molecular Docking and Dynamics Simulations with Receptor Proteins
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand, such as this compound, when bound to a receptor protein mdpi.comresearchgate.net. By simulating the interaction between the ligand and the target site, docking studies can provide insights into the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that are important for binding affinity mdpi.comresearchgate.net. For thiobarbiturates acting as anesthetics, the primary target is the GABAA receptor researchgate.net.
Molecular docking studies on thiobarbiturate derivatives have been performed to understand their binding to various protein targets, such as urease ccspublishing.org.cndergipark.org.tr and beta-glucuronidase dergipark.org.tr. These studies can help rationalize observed biological activity data by visualizing how different substituents on the thiobarbiturate scaffold interact with amino acid residues in the binding pocket mdpi.com. For example, docking studies on bis-thiobarbiturates inhibiting urease revealed that the position and nature of substituents on attached aromatic rings influenced their interaction with the enzyme's active site, including the bimetallic nickel center ccspublishing.org.cn. Poor activity in some derivatives was correlated with the thiobarbiturate moiety being displaced away from key metal ions in the binding site ccspublishing.org.cn.
Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, can complement docking studies by providing a more dynamic view of ligand-receptor interactions and accounting for the flexibility of both the ligand and the protein nih.gov. While specific molecular dynamics studies on this compound were not prominently featured, this technique is valuable for understanding the stability of the ligand-receptor complex and the influence of conformational changes on binding.
Quantitative Structure-Activity Relationship (QSAR) Models and Predictive Algorithms
Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that aim to establish a mathematical relationship between the structural properties (represented by molecular descriptors) of a set of compounds and their biological activities ijpsr.comresearchgate.netbiointerfaceresearch.com. These models can be used to predict the activity of new, untested compounds based on their structural features, thereby reducing the need for extensive experimental testing and accelerating the drug discovery process oncodesign-services.comresearchgate.netbiointerfaceresearch.com.
QSAR studies have been applied to sets of barbiturates and thiobarbiturates to model their anesthetic activity researchgate.netlew.ro. These studies utilize various molecular descriptors, which can be 2D (based on the molecular graph) or 3D (based on the molecule's three-dimensional structure and properties like electrostatic potential and volume) researchgate.netcresset-group.com. Different statistical methods and machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, and neural networks, are employed to build QSAR models biointerfaceresearch.comcresset-group.com.
Developing robust and predictive QSAR models requires careful dataset curation, selection of appropriate molecular descriptors, and rigorous validation using techniques like cross-validation and external test sets researchgate.netbiointerfaceresearch.com. For thiobarbiturates, QSAR models can help identify the key structural features and physicochemical properties that are most influential in determining their anesthetic potency or other biological activities researchgate.net. These models can then serve as predictive tools for designing novel thiobarbiturate analogs with potentially improved activity profiles ijpsr.com.
Conformational Analysis and Stereochemical Impact on Biological Activity
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds wikipedia.orgsapub.org. Molecules are not rigid structures, and their biological activity can be influenced by their preferred or biologically relevant conformations wikipedia.orgnih.gov. For flexible molecules like this compound, understanding the low-energy conformers is important as these are more likely to interact with a receptor binding site mdpi.com.
Stereochemistry, which deals with the three-dimensional arrangement of atoms in a molecule, also plays a significant role in biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit different pharmacological properties nih.govwho.int. This is because biological targets, such as receptors and enzymes, are often chiral and can interact differently with different stereoisomers nih.gov.
In the context of barbiturates and thiobarbiturates, chirality can arise if the C5 carbon is substituted with two different groups, making it a stereogenic center nih.gov. Studies on chiral barbiturates have shown that different enantiomers can have significantly different potencies and even different pharmacological effects nih.gov. For example, for some barbiturates with a stereogenic center at C5, one enantiomer may be a potent hypnotic while the other is ineffective or less potent nih.gov. The specific stereochemical configuration at the chiral center can influence how the molecule fits into the receptor binding site and the nature of the interactions formed nih.gov.
While specific detailed conformational analysis and stereochemical studies focused solely on this compound were not extensively found, the general principles observed for other barbiturates and thiobarbiturates with stereogenic centers are applicable. The conformational preferences of this compound's side chains and the stereochemistry at its C5 position (if it contains two different substituents making it chiral) would likely influence its binding to target proteins and thus its biological activity. Computational methods, such as conformational searching and molecular dynamics, can be used to explore the conformational landscape of this compound, while the synthesis and testing of individual stereoisomers (if applicable) would be necessary to fully understand the stereochemical impact on its activity nih.govnih.gov.
Design of Novel this compound Derivatives for Specific Receptor Subtype Probes
Information specifically detailing the design of novel this compound derivatives intended as probes for specific receptor subtypes is limited in the publicly available scientific literature found through this search.
General structure-activity relationship studies of barbiturates, the class of compounds to which this compound belongs, have historically focused on modifications, particularly at the C-5 position of the barbituric acid ring, to alter pharmacological properties such as potency, duration of action, and metabolic fate. wikipedia.org this compound itself is a thiobarbiturate derivative substituted at the C-5 position with a 1-methylbutyl group and a 2-(methylthio)ethyl group. uni.lu
While the broader field of medicinal chemistry involves the rational design of derivatives to target specific receptor subtypes, and this approach has been applied to various compound classes acting on receptors like GABA-A (a common target for barbiturates), specific research findings, detailed methodologies, or data tables explicitly describing the design and evaluation of novel this compound derivatives engineered as probes for specific receptor subtypes were not identified in the conducted search. Research on related (thio)barbiturate structures has explored modifications for different therapeutic targets, such as histone deacetylase 6 (HDAC6) inhibition, demonstrating the potential for structural variation of the core scaffold. However, this does not directly address the design for specific receptor subtype probing related to this compound's historical pharmacological profile.
Therefore, a detailed discussion with specific research findings and data tables on the design of novel this compound derivatives for specific receptor subtype probes cannot be provided based on the available search results.
Comparative Pharmacology and Interactions with Other Research Compounds
Comparative Analysis with Other Barbiturates (e.g., Thiopental (B1682321), Pentobarbital)
The pharmacological profile of methitural, a thiobarbiturate derivative, is best understood in the context of its chemical relatives, such as thiopental and the oxybarbiturate pentobarbital (B6593769). These compounds, while sharing a core mechanism of action, exhibit significant differences in receptor interactions, metabolic fate, and neurophysiological outcomes in preclinical research.
This compound, thiopental, and pentobarbital all function as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. ebi.ac.ukwikipedia.org Their primary mechanism involves binding to a distinct allosteric site on the receptor complex, which is separate from the binding sites for GABA itself or for benzodiazepines. ebi.ac.ukdovepress.comhandwiki.org This interaction enhances the effect of GABA by prolonging the duration that the receptor's chloride ion channel remains open, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. ebi.ac.ukhandwiki.org
Table 1: Comparative Receptor Interactions of this compound and Related Barbiturates This table is generated based on available research data.
<
| Compound | Primary Target | Mechanism of Action | Secondary Targets (Antagonism) |
|---|---|---|---|
| This compound | GABA-A Receptor | Positive Allosteric Modulator (prolongs channel opening). ebi.ac.uk | Not explicitly detailed in sources, but expected to be similar to other barbiturates. |
| Thiopental | GABA-A Receptor | Positive Allosteric Modulator (prolongs channel opening). wikipedia.org | Neuronal nAChR, AMPA Receptors. wikipedia.orguomustansiriyah.edu.iq |
| Pentobarbital | GABA-A Receptor | Positive Allosteric Modulator (prolongs channel opening). wikipedia.org | Neuronal nAChR, AMPA Receptors. wikipedia.orguomustansiriyah.edu.iq |
The metabolic pathways of this compound, thiopental, and pentobarbital show considerable diversity, which significantly influences their duration of action and interaction potential.
This compound : The metabolism of this compound is characterized by S-demethylation. annualreviews.org This process, which occurs in liver microsomes, involves the enzymatic conversion of the S-methyl group to formaldehyde (B43269) and requires NADPH as a cofactor. annualreviews.org This metabolic route is considered relatively slow, contributing to a longer duration of action compared to other ultra-short-acting barbiturates.
Pentobarbital : As an oxibarbiturate, pentobarbital's metabolism involves the oxidation of its side chain, leading to the formation of inactive alcohol metabolites. hiv-druginteractions.org
A hallmark of the barbiturate (B1230296) class is the induction of hepatic cytochrome P450 (CYP450) enzymes. uomustansiriyah.edu.iqnih.gov Pentobarbital is known to be a potent enzyme inducer. hiv-druginteractions.org This property can lead to an accelerated metabolism of other drugs that are substrates for the same CYP450 isoenzymes, a crucial factor in metabolic drug-drug interactions. nih.gov
Table 2: Metabolic Profile Comparison This table summarizes key metabolic differences based on preclinical and clinical research.
<
| Compound | Primary Metabolic Pathway | Key Metabolites | Enzyme System Involvement |
|---|---|---|---|
| This compound | S-demethylation. annualreviews.org | Formaldehyde (as a product of demethylation). annualreviews.org | Liver microsomal enzymes, NADPH-dependent. annualreviews.org |
| Thiopental | Side-chain oxidation and ring desulfuration. hiv-druginteractions.org | Pentobarbital (active), Thiopental carboxylic acid (inactive). hiv-druginteractions.org | Hepatic enzymes (e.g., CYP450). |
| Pentobarbital | Side-chain oxidation. hiv-druginteractions.org | Pentobarbital alcohol (inactive). hiv-druginteractions.org | Hepatic enzymes (e.g., CYP450). nih.gov |
In preclinical settings, the structural and metabolic differences between these barbiturates translate into distinct neurophysiological effects. In canine models, pentobarbital was found to induce a longer duration of anesthesia compared to thiobarbiturates like thiopental. nih.gov The anesthetic effects of thiobarbiturates were also observed to be prolonged in Greyhound dogs compared to mixed-breed dogs, suggesting breed-specific pharmacokinetic differences. nih.gov
At the level of cerebral hemodynamics, experimental studies have indicated that thiobarbiturates such as thiopental provoke cerebral vasoconstriction. nih.gov This has led to research suggesting thiopental may be more effective than pentobarbital in controlling intracranial pressure in models of brain injury. wikipedia.orgnih.gov Research on hematological effects showed that thiopental could potentiate platelet aggregation under specific experimental conditions, whereas this compound displayed similar but statistically nonsignificant effects. researchgate.net
Synergistic and Antagonistic Interactions with Other Neuroactive Compounds in Preclinical Studies
The potential for interactions between this compound and other neuroactive compounds is significant, stemming from its mechanisms of action at both the receptor and enzyme levels.
As a positive allosteric modulator of the GABA-A receptor, this compound's primary interaction is synergistic with the neurotransmitter GABA. ebi.ac.uk It also has the potential for strong synergistic interactions with other compounds that modulate the GABA-A receptor. For instance, benzodiazepines also act as positive allosteric modulators but bind to a different site and work by increasing the frequency of channel opening. ebi.ac.ukhandwiki.org The combination of a barbiturate (increasing channel opening duration) and a benzodiazepine (B76468) can result in a powerful, more-than-additive potentiation of GABAergic inhibition. handwiki.org Similar synergistic CNS depression would be anticipated with other GABA-A modulators like ethanol (B145695). infogalactic.com
Conversely, antagonistic interactions can occur with compounds that block the GABA-A receptor complex, such as picrotoxin. dovepress.com Furthermore, the inhibitory effect of barbiturates on excitatory neurotransmission via nAChR and AMPA receptor antagonism can be counteracted by agonists of those respective receptors. wikipedia.orguomustansiriyah.edu.iq
Barbiturates are well-documented inducers of hepatic CYP450 enzymes. nih.gov This induction can significantly increase the metabolic rate of other research compounds that are substrates of these enzymes, potentially diminishing their intended effects. nih.gov
Beyond enzyme induction, competitive inhibition at the enzyme's active site represents another mechanism for interaction. Preclinical studies have shown that certain barbiturates, like metharbital, can competitively inhibit the metabolism of other drugs that undergo similar biotransformations, such as the demethylation of trimethadione, indicating competition for the same enzymatic machinery. annualreviews.org Given that this compound is metabolized via S-demethylation, it could theoretically engage in similar competitive interactions with other compounds metabolized through demethylation pathways. annualreviews.org
Table of Mentioned Compounds
Modulation of Drug-Metabolizing Enzymes by this compound and its Metabolites
This compound, a member of the thiobarbiturate class of compounds, undergoes metabolism primarily through hepatic enzyme systems. Preclinical information suggests that, unlike some other barbiturates that are metabolized through hydrolysis, this compound's metabolic pathway relies on oxidative processes mediated by the Cytochrome P450 (CYP450) enzyme system. This characteristic is significant, as the CYP450 family is central to the metabolism of a vast array of xenobiotics. nih.govnih.gov
Barbiturates as a class are well-documented for their ability to modulate the activity of drug-metabolizing enzymes, a phenomenon known as enzyme induction. ecddrepository.org This induction involves an increase in the synthesis of enzyme proteins in response to chemical exposure, which can enhance the metabolic rate of various substrates. solvobiotech.comevotec.com The primary mechanism for this is the activation of specific nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which function as transcription factors to upregulate the expression of genes encoding for metabolic enzymes. solvobiotech.comfrontiersin.org Activation of PXR typically leads to the induction of CYP3A and CYP2C family enzymes, while CAR activation primarily induces the CYP2B family. solvobiotech.com
While specific preclinical studies detailing the enzyme induction profile of this compound are not extensively available, the behavior of other barbiturates provides insight into its expected properties. Thiopental, another thiobarbiturate, has been identified as an activator of hepatic microsomal enzymes. nih.gov Phenobarbital, a widely studied oxybarbiturate, is a potent inducer of several key CYP450 isoforms. nih.gov This induction can alter the pharmacokinetics of co-administered compounds, potentially reducing their therapeutic efficacy by accelerating their clearance. solvobiotech.comevotec.com The metabolites of parent compounds can also play a role in modulating enzyme activity. nih.gov Given that this compound is metabolized by CYP450, its metabolites could theoretically also interact with these enzyme systems, although specific research on this topic is lacking.
The table below summarizes the known enzyme-inducing effects of representative barbiturates, which may serve as a predictive model for thiobarbiturates like this compound.
Table 1: Documented Cytochrome P450 Enzyme Induction by Representative Barbiturates in Preclinical Research
| Barbiturate | Induced CYP450 Enzyme(s) | Primary Nuclear Receptor |
|---|---|---|
| Phenobarbital | CYP2B Family, CYP3A Family, CYP2C Family | CAR, PXR |
| Thiopental | Hepatic Microsomal Enzymes (General) | Not specified |
Cross-Tolerance and Cross-Dependence Mechanisms in Preclinical Research
In preclinical contexts, this compound is recognized for its potential to exhibit cross-tolerance with other central nervous system (CNS) depressants. ecddrepository.org Cross-tolerance is a phenomenon where tolerance developed to one drug confers tolerance to another, often one with a similar mechanism of action. pressbooks.pub For barbiturates, including this compound, this is particularly relevant for other sedative-hypnotic agents and ethanol. ecddrepository.orgecddrepository.org
The primary mechanism underlying cross-tolerance between barbiturates, benzodiazepines, and ethanol involves their shared pharmacological target: the GABA-A receptor. benzowarrior.com These compounds all act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Chronic exposure to one of these substances can lead to neuroadaptive changes in the GABA-A receptor system, rendering it less sensitive to the effects of that drug and other drugs that act on the same target. pressbooks.pubbenzowarrior.com
Preclinical research in rats has demonstrated the development of rapid cross-tolerance between barbiturates, benzodiazepines, and ethanol. nih.gov Interestingly, these studies have revealed an asymmetry in this relationship. While treatment with a barbiturate conferred cross-tolerance to the motor-impairing effects of both benzodiazepines and ethanol, prior treatment with a benzodiazepine produced cross-tolerance to ethanol but not to the tested barbiturates. nih.gov This suggests that while their mechanisms overlap, they may not be entirely identical. nih.gov
Regarding cross-dependence, which is the ability of one drug to suppress the withdrawal symptoms of another, it is mechanistically linked to cross-tolerance. While it would be presumed to occur between sedative-hypnotics, specific preclinical data for this compound is explicitly noted as lacking. A 1987 WHO report stated that there was no information on the ability of this compound to induce physical or psychic dependence in controlled animal or human laboratory studies. ecddrepository.org
The table below summarizes findings from preclinical research on cross-tolerance involving barbiturates.
Table 2: Summary of Preclinical Cross-Tolerance Findings with Barbiturates
| Initial Drug Class | Challenge Drug Class | Observed Cross-Tolerance | Implied Mechanism | Reference |
|---|---|---|---|---|
| Barbiturates | Benzodiazepines | Yes | Shared action at GABA-A receptor | nih.gov |
| Barbiturates | Ethanol | Yes | Shared action at GABA-A receptor | ecddrepository.orgnih.gov |
| Benzodiazepines | Barbiturates | No (asymmetrical) | Partially distinct mechanisms of action | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| Buthalital |
| Ethanol |
| Gamma-aminobutyric acid (GABA) |
| This compound |
| Phenobarbital |
Advanced Research Techniques and Future Directions in Methitural Studies
In Vivo Imaging Techniques for Studying Brain Distribution and Dynamics (e.g., PET, SPECT)
Advanced imaging technologies like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are pivotal in elucidating the pharmacokinetics and pharmacodynamics of drugs within the living brain. nih.govnih.gov While specific PET or SPECT studies directly targeting Methitural are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to thiobarbiturates.
These imaging modalities utilize radiolabeled tracers to non-invasively map the distribution and concentration of a compound or its binding to specific receptors in real-time. nih.gov For a compound like this compound, a radiolabeled version could be synthesized and administered to preclinical models. Subsequent PET or SPECT imaging would then visualize its entry into the brain, its regional accumulation, and its rate of clearance. This data is invaluable for understanding how the drug reaches its target sites and how long it remains active.
Furthermore, these techniques can be employed to study the occupancy of GABA-A receptors, the primary target of barbiturates. cambridge.org By using a radiolabeled ligand that binds to the same receptor, researchers can observe how this compound displaces the tracer, providing a quantitative measure of receptor engagement at therapeutic concentrations. Such studies are crucial for correlating drug levels in the brain with their pharmacological effects. The development of specific radioligands for different subtypes of GABA-A receptors could further refine this approach, offering insights into the receptor-specific actions of this compound. nih.govnih.gov
Optogenetic and Chemogenetic Approaches to Probe Circuitry Mechanisms of Thiobarbiturates
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. These methods offer an unprecedented opportunity to dissect the neural circuits through which thiobarbiturates like this compound exert their effects.
Chemogenetics employs engineered receptors that are activated by specific, otherwise inert, small molecules. oup.com A common system is the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). oup.com By expressing these receptors in neurons of interest, scientists can selectively enhance or suppress their activity with the administration of a designer drug. oup.comnih.gov This approach can be used to investigate the function of specific neural pathways in the context of thiobarbiturate action. eneuro.org For example, one could examine how activating or inhibiting a specific population of neurons alters an animal's sensitivity to this compound. Recent studies have utilized chemogenetics to modulate GABAergic neurons and study their role in arousal and the regulation of vital signs, which is highly relevant to the actions of thiobarbiturates. oup.comnih.govmdpi.com
Application of CRISPR-Cas9 Technology for Receptor Gene Modulation Studies
The CRISPR-Cas9 gene-editing tool has opened up new avenues for studying the specific roles of genes and their protein products. In the context of this compound research, CRISPR-Cas9 can be used to precisely modify the genes encoding the subunits of the GABA-A receptor.
This technology allows for the introduction of specific mutations, deletions, or insertions into the receptor's genetic code. For instance, researchers could create cell lines or even preclinical models with GABA-A receptors that have altered binding sites for thiobarbiturates. By comparing the response to this compound in these modified systems versus wild-type controls, it is possible to pinpoint the exact amino acid residues that are critical for the drug's interaction with the receptor.
Furthermore, CRISPR-Cas9 can be used to knock out or alter the expression of specific GABA-A receptor subunits. mdpi.com Given the heterogeneity of GABA-A receptors, this approach would be invaluable for determining which specific receptor subtypes are responsible for the various pharmacological effects of this compound.
Epigenetic Modifications and Gene Expression Regulation by Thiobarbiturates
Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. There is growing evidence that drugs acting on the central nervous system can induce epigenetic changes, which may contribute to their long-term effects.
While direct research on this compound's epigenetic impact is limited, studies on related compounds and biological processes provide a framework for future investigations. Thiobarbiturates have been implicated in the modulation of sirtuins, a class of enzymes involved in epigenetic regulation. uni-halle.deresearchgate.net It is plausible that this compound could influence epigenetic mechanisms such as DNA methylation and histone modification, thereby altering the expression of genes involved in neuronal function. nih.gov Investigating these potential epigenetic effects could provide insights into the lasting changes in neuronal excitability and plasticity that may be associated with thiobarbiturate exposure.
Development of Novel Research Tools and Probes Based on the this compound Scaffold
The chemical structure of this compound can serve as a template for the design of novel research tools and probes. probetools.net By chemically modifying the this compound scaffold, it is possible to create molecules with specific properties that can be used to investigate the function of GABA-A receptors and related systems.
For example, fluorescently labeled this compound analogs could be synthesized to visualize the binding of the drug to its receptor in real-time using advanced microscopy techniques. Photoaffinity labels, which are chemically reactive probes that can be activated by light to form a covalent bond with their target, could be developed from the this compound structure. These probes would be instrumental in identifying the precise binding sites of thiobarbiturates on the GABA-A receptor.
Furthermore, the development of new thiobarbiturate derivatives could lead to the discovery of compounds with improved pharmacological profiles, such as greater receptor subtype selectivity or different durations of action. tandfonline.com These new molecules would not only be valuable research tools but could also have potential therapeutic applications.
Integration of In Silico and In Vitro/In Vivo Data for Systems-Level Understanding
A comprehensive understanding of this compound's effects requires the integration of data from multiple levels of biological organization. Systems biology approaches, which combine computational modeling with experimental data, are essential for achieving this holistic view.
In silico modeling , or computer-based simulation, can be used to predict the binding of this compound to the GABA-A receptor at an atomic level. nih.govmdpi.com These models can help to rationalize structure-activity relationships and guide the design of new derivatives. Molecular docking studies, for instance, can predict the most likely binding poses of this compound within the receptor's binding pocket. nih.govmdpi.com
By combining these in silico predictions with experimental data from in vitro (e.g., electrophysiology in cell cultures) and in vivo (e.g., behavioral studies in preclinical models) experiments, researchers can build and refine comprehensive models of how this compound acts on the nervous system. This integrative approach allows for the formulation of new hypotheses that can then be tested experimentally, creating a powerful cycle of discovery. The ultimate goal is to develop a systems-level understanding that can predict the effects of this compound and other thiobarbiturates from the molecular level all the way up to the whole organism.
Identification of Novel Biological Endpoints for this compound Research
While the primary pharmacological activity of this compound is mediated through its interaction with the GABA-A receptor, contemporary research is expanding to identify novel biological endpoints. This exploration aims to uncover new potential applications and a more nuanced understanding of the compound's molecular interactions beyond its established role as a central nervous system depressant. The investigation into these new areas is driven by studies on structurally related thiobarbiturates and the unique chemical moieties of the this compound molecule itself.
Future research directions are increasingly focused on enzymatic pathways and non-traditional receptor targets. The thiobarbiturate core structure, present in this compound, has been identified as a versatile scaffold for interacting with a variety of biological targets. These emerging areas of study represent a shift from viewing this compound solely as an anesthetic to a potential lead compound for other therapeutic domains.
Detailed research into related compounds has revealed several promising areas for investigation:
Enzyme Inhibition: Studies have shown that compounds structurally similar to this compound can act as inhibitors for several classes of enzymes.
Histone Deacetylase 6 (HDAC6): Novel (thio)barbiturate derivatives linked to benzimidazole (B57391) have demonstrated potent, nanomolar-level inhibition of HDAC6. nih.gov Some of these compounds exhibited greater potency than the established inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov This line of inquiry suggests a potential role for thiobarbiturates in oncology, particularly in treating leukemia, by targeting epigenetic mechanisms. nih.gov The proposed mechanism involves the chelation of the catalytic zinc ion within the HDAC6 binding pocket. nih.gov
Urease: The (thio)barbiturate scaffold has been successfully exploited to develop urease inhibitors. mdpi.com Urease is a critical enzyme for several pathogenic bacteria, and its inhibition is a therapeutic strategy for infections. mdpi.comresearchgate.net Research on enamine barbiturates and thiobarbiturates has identified compounds with significant urease inhibitory activity, paving the way for potential antibacterial applications. mdpi.com
Sirtuin 2 (Sirt2): Through multi-step virtual screening and subsequent in vitro testing, novel thiobarbiturates have been identified as inhibitors of Sirt2, a human NAD+-dependent deacetylase. 34.237.233 This discovery opens another avenue for exploring thiobarbiturates in modulating cellular processes regulated by sirtuins.
Modulation of Metabolic Enzymes: The biotransformation of this compound presents a distinct biological endpoint for research.
S-demethylation: An early study identified a unique metabolic pathway for this compound involving S-demethylation. annualreviews.org An enzyme system within the liver's microsomal fraction, requiring NADPH and oxygen, was found to convert the S-methyl group to formaldehyde (B43269). annualreviews.org Further characterization of this specific enzyme system (potentially a Cytochrome P450 isozyme) could provide insights into drug metabolism, potential drug-drug interactions, and pharmacogenomic variations.
Relationship to Detoxification Pathways: The methylthioethyl radical of this compound is structurally noteworthy as it is also a component of methionine, an essential amino acid involved in bodily detoxification processes. journals.co.za This structural parallel suggests a potential, though currently unexplored, interaction with or modulation of methionine-dependent metabolic and detoxification pathways.
The identification of these novel biological endpoints underscores the potential for this compound and its analogs to be repositioned or developed for new therapeutic indications. The data suggest that the compound's activity is not limited to GABAergic systems and that its thiobarbiturate core is a privileged structure for broader pharmacological targeting.
Table of Potential Novel Biological Endpoints for this compound Research
| Potential Novel Endpoint | Biological Target | Potential Therapeutic Area | Rationale / Key Findings |
| Epigenetic Modulation | Histone Deacetylase 6 (HDAC6) | Oncology (e.g., Leukemia) | Structurally related thiobarbiturates act as potent HDAC6 inhibitors, superior to the reference drug SAHA. nih.gov |
| Anti-bacterial Activity | Bacterial Urease | Infectious Diseases | The (thio)barbiturate scaffold is effective in inhibiting urease, a key enzyme in pathogenic bacteria. mdpi.comresearchgate.net |
| Metabolic Regulation | Sirtuin 2 (Sirt2) | Various (Cancer, Neurodegeneration) | Novel thiobarbiturates have been identified as inhibitors of the NAD+-dependent deacetylase Sirt2. 34.237.233 |
| Drug Metabolism | Microsomal S-demethylating enzymes (Cytochrome P450) | Pharmacokinetics | This compound is metabolized via a specific S-demethylation pathway in the liver, which could be a site of drug interactions. annualreviews.org |
| Detoxification Pathways | Methionine-related enzymes | Toxicology / Metabolism | The this compound side chain is also found in methionine, suggesting a possible interaction with detoxification processes. journals.co.za |
Q & A
Q. How should researchers ethically address discrepancies between preclinical findings and clinical trial outcomes for this compound?
- Post Hoc Analysis : Re-evaluate preclinical models for translational relevance (e.g., humanized mouse models vs. wild-type). Publish negative results to mitigate publication bias .
- Stakeholder Engagement : Involve regulatory experts early to align endpoints with clinical benchmarks (e.g., RECIST criteria for oncology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
